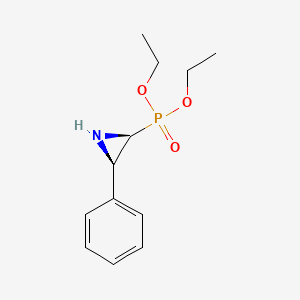
(2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine: is a chiral aziridine derivative characterized by the presence of a diethoxyphosphoryl group and a phenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The chiral nature of this compound makes it valuable in asymmetric synthesis and various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine typically involves the reaction of a suitable aziridine precursor with diethyl phosphite in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Triethylamine or other organic bases.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted aziridines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Asymmetric Synthesis: The chiral nature of (2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology and Medicine:
Drug Development: The compound’s reactivity and chiral properties make it a potential candidate for the development of new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological processes involving nitrogen-containing heterocycles.
Industry:
Material Science: The compound can be utilized in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine involves its high reactivity due to ring strain and the presence of the diethoxyphosphoryl group. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or coordination with metal centers. The pathways involved often include:
Nucleophilic Attack: The aziridine ring can be opened by nucleophiles, leading to the formation of new bonds.
Coordination Chemistry: The phosphorus center can coordinate with metal ions, facilitating catalytic processes.
Comparación Con Compuestos Similares
(2S,3S)-2,3-Butanediol: Another chiral compound with applications in asymmetric synthesis.
(2S,3S)-3-Amino-2-hydroxybutanoic Acid: Known for its use in the synthesis of biologically active molecules.
Uniqueness:
Reactivity: The presence of both the aziridine ring and the diethoxyphosphoryl group imparts unique reactivity to (2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine, making it distinct from other chiral compounds.
Applications: Its versatility in various fields, including chemistry, biology, and industry, highlights its unique position among similar compounds.
Propiedades
Fórmula molecular |
C12H18NO3P |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
(2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine |
InChI |
InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)12-11(13-12)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
NKVKXQAQIHHYBK-RYUDHWBXSA-N |
SMILES isomérico |
CCOP(=O)([C@H]1[C@@H](N1)C2=CC=CC=C2)OCC |
SMILES canónico |
CCOP(=O)(C1C(N1)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
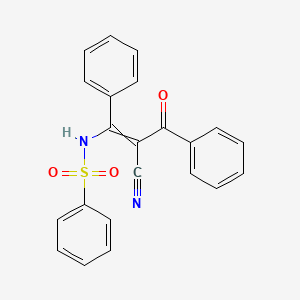
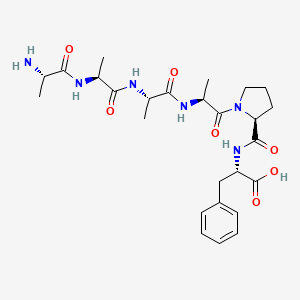
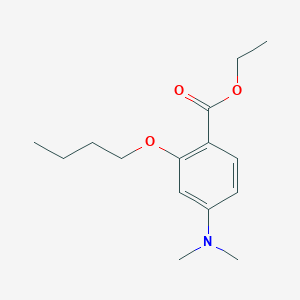
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)

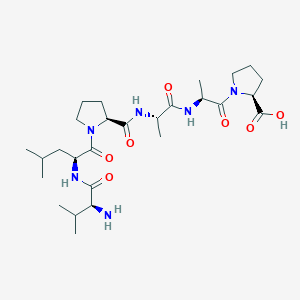
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)

